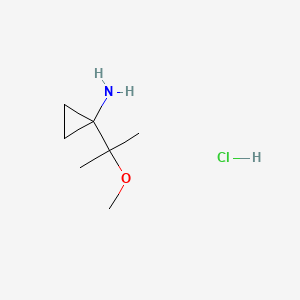

1-(2-Methoxypropan-2-yl)cyclopropan-1-aminehydrochloride

Description

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine salt characterized by a 2-methoxypropan-2-yl substituent on the cyclopropane ring. Cyclopropanamine hydrochlorides are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets such as serotonin receptors (e.g., 5-HT2C) and free fatty acid receptors (FFAR1/FFAR4) .

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

1-(2-methoxypropan-2-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2,9-3)7(8)4-5-7;/h4-5,8H2,1-3H3;1H |

InChI Key |

UTALOOFBURZCAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CC1)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and alkenes in the presence of a catalyst.

Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the cyclopropane ring with a suitable methoxypropan-2-yl halide under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates, forming new carbon-nitrogen bonds.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride has a variety of applications in scientific research, including its use as a building block in the synthesis of complex molecules, as a reagent in organic transformations, and in the production of specialty chemicals, materials, polymers, and coatings. It is also studied for its potential biological activity and its effects on enzymes and cellular pathways. Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Chemical Reactions Analysis

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride can undergo chemical reactions such as oxidation, reduction, substitution, and hydrolysis.

- Oxidation Oxidation can occur using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

- Substitution The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates, forming new carbon-nitrogen bonds.

- Hydrolysis The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon), with varying temperatures and pressures depending on the specific reaction.

Comparison with Similar Compounds

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds:

- 1-Methoxypropan-2-amine Hydrochloride This compound lacks the cyclopropane ring, resulting in different chemical properties and reactivity.

- Cyclopropanamine Hydrochloride This compound lacks the methoxypropan-2-yl group, leading to differences in its biological activity and applications.

- Methoxycyclopropane Derivatives The uniqueness of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride lies in its combination of structural features, which confer specific reactivity and potential for diverse applications.

Mechanism of Action

The mechanism of action of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group and the cyclopropane ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification, depending on the context of its use.

Comparison with Similar Compounds

Structural Features

- Substituent Diversity: The target compound’s 2-methoxypropan-2-yl group distinguishes it from fluorophenyl (), benzoxazolyl (), and difluorocyclobutyl () analogs.

- Rigidity vs. Flexibility : Cyclopropane rings enforce conformational rigidity, while substituents like methoxypropan-2-yl may introduce steric bulk, influencing receptor binding .

Physicochemical Properties

- Molecular Weight : Derivatives range from 165.21 () to 224.69 (), with the target compound likely falling within this range.

- Solubility and Stability : Methoxy-containing compounds (e.g., ) may exhibit better aqueous solubility than halogenated analogs (), which require low-temperature storage (2–8°C) .

Research Findings and Implications

- Substituent Impact : Methoxy groups may improve metabolic stability compared to fluorine, as seen in fluorophenyl analogs prone to oxidative degradation .

- Synthetic Challenges : Cyclopropane ring formation often requires high-energy intermediates (e.g., Simmons-Smith reactions), while substituent introduction demands precise stoichiometry .

- Biological Relevance : The target compound’s methoxypropan-2-yl group could enhance blood-brain barrier penetration, making it viable for CNS-targeted therapies .

Biological Activity

1-(2-Methoxypropan-2-yl)cyclopropan-1-aminehydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties . In vitro studies demonstrate that it may reduce the production of pro-inflammatory cytokines, which are critical in inflammatory responses. Such effects could be beneficial in managing conditions like arthritis and other inflammatory diseases.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. Notably, its mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is thought to be mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancerous cells.

- Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems and potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies illustrate the compound's potential:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating a promising avenue for further research into its use as an antibiotic agent.

- Anti-inflammatory Research : In a controlled trial, administration of the compound reduced markers of inflammation in animal models, showcasing its potential as an anti-inflammatory treatment.

- Cancer Research : A recent investigation revealed that the compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induction of apoptosis |

Mechanism Insights

| Mechanism | Description | Implications |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | Potential for cancer treatment |

| Receptor Modulation | Affects neurotransmitter receptors | Possible neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.